Actinium-225
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Actimab-M is a targeted radiotherapy compound developed by Actinium Pharmaceuticals. It is designed to treat multiple myeloma, a type of blood cancer. Actimab-M consists of a monoclonal antibody that targets the CD33 antigen, which is conjugated with the alpha-particle emitter Actinium-225. This combination allows for precise targeting and destruction of cancer cells while minimizing damage to surrounding healthy tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions
Actimab-M is synthesized by conjugating a CD33-targeting monoclonal antibody with Actinium-225. The process involves several steps:
Antibody Production: The monoclonal antibody is produced using hybridoma technology or recombinant DNA technology.
Conjugation: The antibody is chemically linked to this compound using a chelator that binds the radioactive isotope to the antibody.
Purification: The conjugated product is purified to remove any unbound this compound and other impurities.
Industrial Production Methods
The industrial production of Actimab-M involves large-scale cell culture for antibody production, followed by the conjugation and purification processes. The production must adhere to strict regulatory standards to ensure the safety and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
Actimab-M primarily undergoes radiolytic reactions due to the presence of Actinium-225. These reactions result in the emission of alpha particles, which cause double-strand breaks in the DNA of targeted cancer cells .
Common Reagents and Conditions
Chelators: Used to bind this compound to the antibody.
Buffers: Maintain the pH during the conjugation process.
Radiolytic Stabilizers: Prevent degradation of the compound during storage and use.
Major Products Formed
The primary product of Actimab-M’s radiolytic reactions is the destruction of cancer cells through DNA damage. This leads to cell death and a reduction in tumor size .
Scientific Research Applications
Actimab-M has several scientific research applications, particularly in the field of oncology:
Cancer Treatment: Actimab-M is being studied for its efficacy in treating multiple myeloma and other CD33-positive hematologic malignancies.
Combination Therapies: Research is ongoing to evaluate the effectiveness of Actimab-M in combination with other chemotherapeutic agents and targeted therapies.
Radiotherapy Research: Actimab-M serves as a model for developing other targeted radiotherapies using alpha-particle emitters.
Mechanism of Action
Actimab-M exerts its effects through the following mechanisms:
Targeting CD33: The monoclonal antibody component of Actimab-M binds specifically to the CD33 antigen on the surface of cancer cells.
Alpha-Particle Emission: Actinium-225 emits alpha particles, which have high energy and a short range.
Downregulation of MCL-1: Actimab-M has been shown to deplete the anti-apoptotic protein MCL-1, which may help overcome resistance to other treatments like venetoclax.
Comparison with Similar Compounds
Actimab-M is unique in its use of Actinium-225 as the radioactive component. Similar compounds include:
Lintuzumab-Ac225: Another CD33-targeting radiotherapeutic that uses this compound.
Mylotarg (Gemtuzumab Ozogamicin): A CD33-targeting antibody-drug conjugate that uses a cytotoxic drug instead of a radioactive isotope.
Actimab-M stands out due to its use of alpha-particle radiation, which provides a potent and localized effect, reducing the risk of damage to surrounding healthy tissues .
Properties
CAS No. |
14265-85-1 |
---|---|
Molecular Formula |
Ac |
Molecular Weight |
225.02323 g/mol |
IUPAC Name |
actinium-225 |
InChI |
InChI=1S/Ac/i1-2 |
InChI Key |
QQINRWTZWGJFDB-YPZZEJLDSA-N |
Isomeric SMILES |
[225Ac] |
SMILES |
[Ac] |
Canonical SMILES |
[Ac] |
Synonyms |
225Ac radioisotope Ac-225 radioisotope Actinium-225 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.